(2R)-2-amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride
CAS No.: 457654-88-5
VCID: VC11543660
Molecular Formula: C9H10Cl3NO2
Molecular Weight: 270.5 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Description |
(2R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride is a chiral amino acid derivative that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential applications in pharmaceutical research. This compound is characterized by the presence of a 2,5-dichlorophenyl group attached to a propanoic acid backbone, with an amino group at the second carbon atom in the R configuration. Synthesis and Chemical ReactionsThe synthesis of (2R)-2-amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride typically involves the manipulation of simpler amino acids or phenyl derivatives. A common synthetic route might include the reaction of a precursor such as 2,5-dichlorobenzyl chloride with an appropriate amino acid derivative under basic conditions to yield the desired compound. The reaction conditions must be optimized to favor the formation of the R-enantiomer while minimizing racemization. Chemical Reactions
Mechanism of Action and ApplicationsResearch suggests that compounds with similar structures to (2R)-2-amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride may modulate neurotransmitter systems, indicating potential roles in neuropharmacology and treatment strategies for neurological disorders. The specific mechanism of action for this compound is not extensively detailed but is likely related to its interaction with neurotransmitter systems. Applications in Research
Safety and HandlingHandling (2R)-2-amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride requires caution due to its potential to cause skin and eye irritation, as well as respiratory tract irritation . Proper protective equipment and ventilation are recommended when handling this compound. Safety Data
Future Research DirectionsFuture research should focus on elucidating the specific mechanisms of action for this compound and exploring its potential therapeutic applications in neurological disorders. Additionally, optimizing synthetic routes to improve yield and purity will be crucial for advancing its development in pharmaceutical applications. |
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 457654-88-5 | ||||||||||||
Product Name | (2R)-2-amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride | ||||||||||||
Molecular Formula | C9H10Cl3NO2 | ||||||||||||
Molecular Weight | 270.5 g/mol | ||||||||||||
IUPAC Name | (2R)-2-amino-3-(2,5-dichlorophenyl)propanoic acid;hydrochloride | ||||||||||||
Standard InChI | InChI=1S/C9H9Cl2NO2.ClH/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m1./s1 | ||||||||||||
Standard InChIKey | NUGCLNQWWHSBES-DDWIOCJRSA-N | ||||||||||||
Isomeric SMILES | C1=CC(=C(C=C1Cl)C[C@H](C(=O)O)N)Cl.Cl | ||||||||||||
Canonical SMILES | C1=CC(=C(C=C1Cl)CC(C(=O)O)N)Cl.Cl | ||||||||||||
Purity | 95 | ||||||||||||
PubChem Compound | 160803692 | ||||||||||||
Last Modified | Aug 25 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume